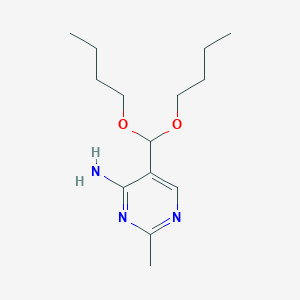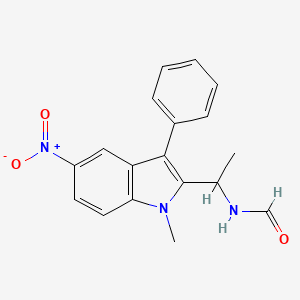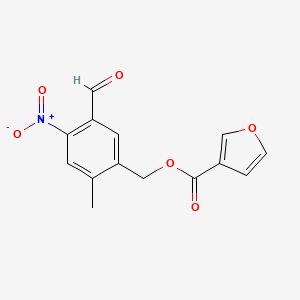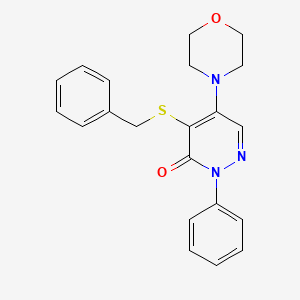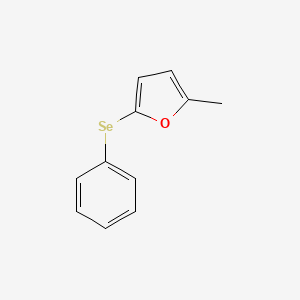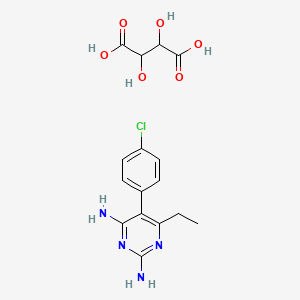
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with guanidine to form the pyrimidine ring. The final step involves the formation of the dihydroxysuccinate salt through a reaction with tartaric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(S)-(4-Chlorophenyl)(4-piperidinyl)methyl]pyridine (2R,3R)-2,3-dihydroxysuccinate
- 1-[5-(4-Chlorophenyl)-2-furyl]-2-(1-piperidinyl)ethanone 2,3-dihydroxysuccinate
Uniqueness
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and ethyl groups, along with the dihydroxysuccinate salt form, differentiates it from other similar compounds.
Properties
CAS No. |
65703-46-0 |
|---|---|
Molecular Formula |
C16H19ClN4O6 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C12H13ClN4.C4H6O6/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
NFFRTUJRKBKQES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
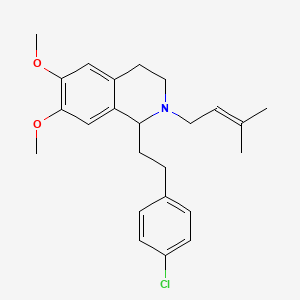
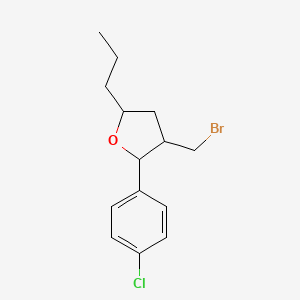
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
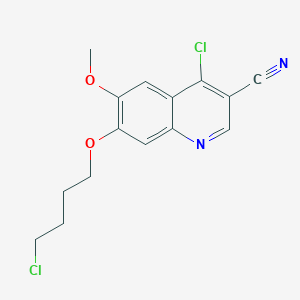

![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
